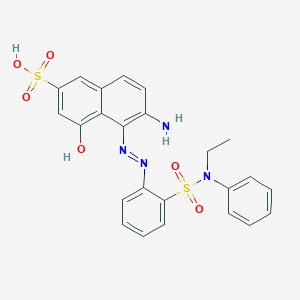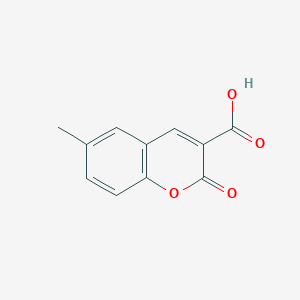
2-Amino-3-hydrazinocarbonyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydrazinocarbonyl-propionic acid is a unique organic compound with the molecular formula C4H9N3O3 It is characterized by the presence of both an amino group and a hydrazinocarbonyl group attached to a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydrazinocarbonyl-propionic acid typically involves the reaction of hydrazine with a suitable precursor, such as an amino acid derivative. One common method is the reaction of hydrazine hydrate with N-protected aspartic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions: 2-Amino-3-hydrazinocarbonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazinocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-Amino-3-hydrazinocarbonyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Amino-3-hydrazinocarbonyl-propionic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydrazinocarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Aspartic acid: Similar in structure but lacks the hydrazinocarbonyl group.
Hydrazine derivatives: Compounds like hydrazinecarboxylic acid share the hydrazine moiety but differ in the rest of the structure.
Uniqueness: 2-Amino-3-hydrazinocarbonyl-propionic acid is unique due to the presence of both an amino group and a hydrazinocarbonyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
特性
CAS番号 |
13010-39-4 |
|---|---|
分子式 |
C4H9N3O3 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2S)-2-amino-4-hydrazinyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(4(9)10)1-3(8)7-6/h2H,1,5-6H2,(H,7,8)(H,9,10)/t2-/m0/s1 |
InChIキー |
YIEJWMCKVBZQLD-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)NN |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)NN |
正規SMILES |
C(C(C(=O)O)N)C(=O)NN |
Key on ui other cas no. |
152546-74-2 |
同義語 |
eta-L-aspartyl-hydrazine L-aspartic acid hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,9,9-Tetrabutyl-7-[(tributylstannyl)oxy]-6,8-dioxa-7-phospha-5,9-distannatridecane 7-oxide](/img/structure/B82750.png)









![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)



